molecular formula C21H23ClFN3O4S2 B2877667 N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-4-METHANESULFONYL-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE CAS No. 1215472-97-1

N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-4-METHANESULFONYL-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2877667
CAS No.: 1215472-97-1
M. Wt: 500
InChI Key: LRFCVMXUJXAPPV-UHFFFAOYSA-N
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Description

N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core substituted with a fluorine atom at the 6-position. The compound integrates a methanesulfonyl group at the para position of the benzamide moiety and a morpholinylethyl side chain, which is protonated as a hydrochloride salt.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4S2.ClH/c1-31(27,28)17-5-2-15(3-6-17)20(26)25(9-8-24-10-12-29-13-11-24)21-23-18-7-4-16(22)14-19(18)30-21;/h2-7,14H,8-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFCVMXUJXAPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-4-METHANESULFONYL-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the fluorine atom at the 6-position. Subsequent steps involve the attachment of the methylsulfonyl group and the morpholinoethyl side chain. The final step includes the formation of the benzamide linkage and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-4-METHANESULFONYL-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-4-METHANESULFONYL-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development. Studies may focus on its efficacy, selectivity, and safety profile.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-4-METHANESULFONYL-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the title compound with structurally related derivatives from the provided evidence (e.g., triazole-thiones, hydrazinecarbothioamides) and other sulfonyl-containing benzamide analogs. Key differences in synthesis, spectral properties, and functional groups are highlighted.

Key Differences and Implications:

Core Heterocycle :

  • The title compound’s benzothiazole core contrasts with the 1,2,4-triazole rings in compounds [7–15]. Benzothiazoles are more lipophilic and often exhibit enhanced blood-brain barrier penetration compared to triazoles, which are more polar due to their nitrogen-rich structure .

Sulfonyl Group Positioning :

  • The methanesulfonyl group in the title compound is smaller and less sterically hindered than the phenylsulfonyl groups in compounds [7–15]. This may improve binding to shallow enzymatic pockets or reduce off-target interactions.

Side Chain Design: The morpholinylethyl side chain introduces a tertiary amine (protonated as hydrochloride), enhancing water solubility.

Synthetic Pathways :

  • The title compound likely employs amide coupling or nucleophilic substitution for benzothiazole integration, whereas compounds [7–15] involve cyclization (triazole formation) and alkylation steps. The absence of tautomerism (unlike triazole-thiones [7–9]) simplifies its structural characterization .

Spectral Signatures :

  • The title compound lacks the C=S stretch (~1250 cm⁻¹) seen in triazole-thiones and hydrazinecarbothioamides, but shares S=O stretches (~1350 cm⁻¹) with phenylsulfonyl analogs. Its morpholine group’s C-O-C vibrations (~1100 cm⁻¹) are distinct from the NH stretches (3150–3414 cm⁻¹) in triazoles .

Research Findings and Limitations

  • Bioactivity Potential: Phenylsulfonyl triazoles [7–15] show moderate kinase inhibitory activity in prior studies, implying that the title compound’s methanesulfonyl group could enhance selectivity for sulfonyl-dependent targets (e.g., carbonic anhydrases) .

Table 2: Hypothetical Pharmacokinetic Comparison

Property Title Compound Triazole-thiones [7–9]
Solubility High (due to morpholine hydrochloride) Moderate (polar triazole, no salt)
Lipophilicity (LogP) ~2.5 (benzothiazole + morpholine) ~3.0 (difluorophenyl + phenylsulfonyl)
Metabolic Stability Likely high Variable (tautomer-dependent)

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride is a complex organic compound that has attracted attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzothiazole core : A heterocyclic compound known for diverse biological activities.
  • Fluorine substitution : The presence of fluorine atoms enhances lipophilicity and biological activity.
  • Methanesulfonyl and morpholine groups : These functional groups contribute to the compound’s solubility and interaction with biological targets.

Target Pathways

This compound is believed to exert its effects through several mechanisms:

  • Inhibition of Prostaglandin Biosynthesis : Similar thiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which play a critical role in inflammation and pain response.
  • Potassium Channel Blockade : Some derivatives exhibit activity as blockers of Kv potassium channels, particularly Kv1.5, which are involved in cardiac action potentials .
  • Anticonvulsant Activity : Compounds with similar benzothiazole structures have demonstrated anticonvulsant properties in various models .

Antimicrobial and Anticancer Properties

Research indicates that compounds within this chemical class possess significant antimicrobial and anticancer activities:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : The compound's structural features may contribute to its ability to induce apoptosis in cancer cells, making it a candidate for further development in oncology.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Anticonvulsant Studies : A series of 1,3-benzothiazol-2-yl benzamides were synthesized and evaluated for anticonvulsant activity. Results indicated that many compounds were effective in reducing seizure activity without significant neurotoxicity .
  • Inflammatory Models : In animal models of inflammation, thiazole derivatives exhibited notable analgesic effects, supporting their potential use as anti-inflammatory agents.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
4,4’-DifluorobenzophenoneSimilar fluorinated structureModerate antimicrobialShares structural similarities
2-AminobenzothiazoleBenzothiazole coreAnticancer, antimicrobialExhibits comparable activities

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